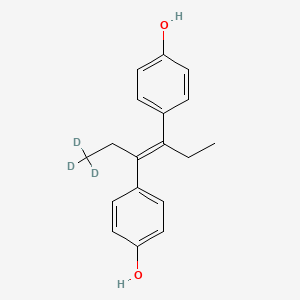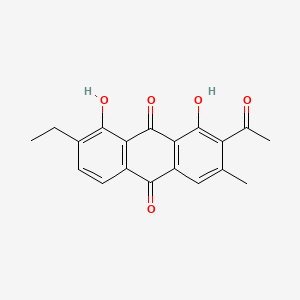
Okadaic acid (ammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Okadaic acid (ammonium salt) is a water-soluble analog of okadaic acid, a polyether fatty acid toxin originally derived from marine sponges such as Halichondria okadai . This compound is known for its potent inhibitory effects on protein phosphatases 1 and 2A, making it a valuable tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of okadaic acid (ammonium salt) involves complex chemical reactions. The process typically starts with the extraction of okadaic acid from marine organisms, followed by its conversion to the ammonium salt form through a series of chemical reactions .
Industrial Production Methods: Industrial production of okadaic acid (ammonium salt) is not widely documented due to its primary use in research. the synthesis generally involves the use of high-purity reagents and controlled reaction conditions to ensure the compound’s stability and activity .
Chemical Reactions Analysis
Types of Reactions: Okadaic acid (ammonium salt) primarily undergoes reactions that involve its functional groups, such as oxidation and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of okadaic acid, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Okadaic acid (ammonium salt) has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein phosphatases and their role in cellular processes.
Biology: Employed in research on cell signaling pathways, apoptosis, and cell cycle regulation
Medicine: Investigated for its potential role in cancer research due to its ability to induce apoptosis and inhibit cell proliferation
Mechanism of Action
Okadaic acid (ammonium salt) exerts its effects by inhibiting serine/threonine protein phosphatases, specifically protein phosphatases 1 and 2A . This inhibition leads to an increase in protein phosphorylation, which can affect various cellular processes such as cell cycle progression, apoptosis, and signal transduction . The compound’s ability to induce hyperphosphorylation of tau protein is particularly significant in the context of neurodegenerative diseases like Alzheimer’s disease .
Comparison with Similar Compounds
Okadaic Acid (Sodium Salt): Another water-soluble analog with similar inhibitory effects on protein phosphatases.
Dinophysistoxin-1: A structurally related compound with similar biological activities.
Uniqueness: Okadaic acid (ammonium salt) is unique due to its high specificity and potency as an inhibitor of protein phosphatases 1 and 2A. Its water solubility also makes it more versatile for use in various experimental conditions compared to other analogs .
Properties
Molecular Formula |
C44H71NO13 |
|---|---|
Molecular Weight |
822.0 g/mol |
IUPAC Name |
azanium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C44H68O13.H3N/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);1H3/b10-9+;/t26-,27-,28+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39-,41-,42+,43-,44-;/m1./s1 |
InChI Key |
ZBOMSHVRJSJGNR-GHIYGBLASA-N |
Isomeric SMILES |
C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)C[C@](C)(C(=O)[O-])O)O)C)O)O.[NH4+] |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















